![molecular formula C18H18F2N2O3S B5152406 2-fluoro-N-(2-fluorophenyl)-5-(1-piperidinylsulfonyl)benzamide](/img/structure/B5152406.png)
2-fluoro-N-(2-fluorophenyl)-5-(1-piperidinylsulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-fluoro-N-(2-fluorophenyl)-5-(1-piperidinylsulfonyl)benzamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a crucial enzyme involved in B-cell receptor signaling, making it an important therapeutic target for the treatment of B-cell malignancies.
Wirkmechanismus
2-fluoro-N-(2-fluorophenyl)-5-(1-piperidinylsulfonyl)benzamide works by irreversibly binding to the active site of BTK, thereby inhibiting its activity and preventing downstream signaling. This leads to the disruption of B-cell receptor signaling, which is essential for the survival and proliferation of B-cell malignancies.
Biochemical and Physiological Effects:
2-fluoro-N-(2-fluorophenyl)-5-(1-piperidinylsulfonyl)benzamide has been shown to induce apoptosis in B-cell malignancies, as well as inhibit cell migration and invasion. It also has immunomodulatory effects, such as the inhibition of cytokine production and the suppression of T-cell activation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-fluoro-N-(2-fluorophenyl)-5-(1-piperidinylsulfonyl)benzamide in lab experiments is its high selectivity for BTK, which reduces the risk of off-target effects. However, its irreversible binding to BTK can also be a limitation, as it may lead to prolonged inhibition of BTK activity and potential toxicity.
Zukünftige Richtungen
There are several potential future directions for the development of 2-fluoro-N-(2-fluorophenyl)-5-(1-piperidinylsulfonyl)benzamide and other BTK inhibitors. These include the investigation of combination therapies with other targeted agents, the exploration of novel delivery methods, and the development of biomarkers for patient selection. Additionally, further preclinical and clinical studies are needed to fully understand the safety and efficacy of these agents in the treatment of B-cell malignancies.
Synthesemethoden
The synthesis of 2-fluoro-N-(2-fluorophenyl)-5-(1-piperidinylsulfonyl)benzamide involves a series of chemical reactions, including the coupling of 2-fluoroaniline with 2-fluorobenzoyl chloride, followed by the addition of piperidine and sulfonamide groups. The final product is obtained through a purification process that involves recrystallization and chromatography.
Wissenschaftliche Forschungsanwendungen
2-fluoro-N-(2-fluorophenyl)-5-(1-piperidinylsulfonyl)benzamide has shown promising results in preclinical studies for the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). It has been found to effectively inhibit BTK activity and block B-cell receptor signaling, leading to the induction of apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
2-fluoro-N-(2-fluorophenyl)-5-piperidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N2O3S/c19-15-9-8-13(26(24,25)22-10-4-1-5-11-22)12-14(15)18(23)21-17-7-3-2-6-16(17)20/h2-3,6-9,12H,1,4-5,10-11H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DALVOGWDDCFDPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)F)C(=O)NC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-N-(2-fluorophenyl)-5-piperidin-1-ylsulfonylbenzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.